molecular formula C13H16O4 B2544379 2-(Oxan-4-yloxy)-2-phenylacetic acid CAS No. 1306175-72-3

2-(Oxan-4-yloxy)-2-phenylacetic acid

Cat. No. B2544379
CAS RN: 1306175-72-3
M. Wt: 236.267
InChI Key: BDHACESTUPCZAC-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number and ChemSpider ID .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and conformation .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Hemoglobin Oxygen Affinity Modulation

One application is in the design and synthesis of compounds to decrease the oxygen affinity of human hemoglobin A, which could be beneficial in clinical settings such as ischemia, stroke, tumor radiotherapy, and as potential components of blood substitutes. Compounds structurally related to 2-(Oxan-4-yloxy)-2-phenylacetic acid have shown significant activity as allosteric effectors of hemoglobin, demonstrating their potential in medical applications where modulation of oxygen delivery is required (Randad et al., 1991).

Plant Growth and Development

In the agricultural sector, derivatives of indole-3-acetic acid, a structurally related compound, have been studied for their roles in plant growth and development. Specifically, research has been focused on understanding the biosynthesis and function of these derivatives in Arabidopsis thaliana, providing insights into the regulation of plant physiology and potential applications in enhancing crop growth and productivity (Kai et al., 2007).

Environmental Remediation

In environmental science, studies have focused on the degradation of chlorophenoxyacetic acids, compounds with structural similarities, from aqueous solutions using advanced oxidation processes. This research is crucial for developing efficient methods to remove harmful herbicides from water, thus reducing their environmental impact and potential harm to human health (Jaafarzadeh et al., 2018).

Biocatalysis and Synthetic Biology

Further, in biotechnology and synthetic biology, research has been directed toward the development of novel biocatalysts and metabolic engineering approaches for the production of aromatic compounds. By expanding the shikimate pathway in Escherichia coli, strains capable of producing derivatives of phenylacetic acid have been engineered, highlighting the potential of microbial systems to produce valuable chemicals for various industrial applications (Koma et al., 2012).

Advanced Electrochemical Oxidation

The study of advanced electrochemical oxidation processes for the mineralization of organic pollutants, including derivatives of phenylacetic acid, in water treatment highlights the relevance of these compounds in environmental remediation technologies. These processes aim at the complete degradation of pollutants to harmless end products, demonstrating the importance of such research in addressing environmental contamination issues (Brillas et al., 2000).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a good source of this information .

properties

IUPAC Name

2-(oxan-4-yloxy)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-13(15)12(10-4-2-1-3-5-10)17-11-6-8-16-9-7-11/h1-5,11-12H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHACESTUPCZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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